

Technical Monograph: 2-(4-Chlorophenyl)-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-6-fluorobenzoic acid

CAS No.: 1261921-07-6

Cat. No.: B595174

[Get Quote](#)

Executive Summary & Strategic Significance

2-(4-Chlorophenyl)-6-fluorobenzoic acid (CAS 1261921-07-6) represents a specialized biaryl scaffold used primarily as a structural intermediate in the development of agrochemicals (specifically SDHI fungicides) and non-steroidal anti-inflammatory drug (NSAID) analogs.

The "Ortho-Fluoro" Effect: From a medicinal chemistry perspective, the strategic value of this molecule lies in the 6-position fluorine atom. Unlike a simple hydrogen, the fluorine atom serves two critical functions:

- **Conformational Locking:** The steric bulk of the fluorine atom (Van der Waals radius $\sim 1.47 \text{ \AA}$) forces the biaryl system out of planarity, inducing a specific torsion angle that can enhance binding selectivity to protein targets (e.g., kinase pockets or fungal succinate dehydrogenase complexes).
- **Metabolic Blockade:** The C-F bond is metabolically robust, preventing ring oxidation at the sensitive ortho-position, thereby extending the in vivo half-life of the final active pharmaceutical ingredient (API).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification |
|-------------------|--|
| CAS Number | 1261921-07-6 |
| IUPAC Name | 4'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid |
| Molecular Formula | C ₁₃ H ₈ ClFO ₂ |
| Molecular Weight | 250.65 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 167–169 °C (Predicted/Analogous) |
| pKa (Acid) | ~3.5 (Enhanced acidity due to ortho-fluoro electron withdrawal) |
| Solubility | Soluble in DMSO, Methanol, EtOAc; Insoluble in Water (at low pH) |
| SMILES | <chem>OC(=O)C1=C(C=CC=C1F)C2=CC=C(Cl)C=C2</chem> |

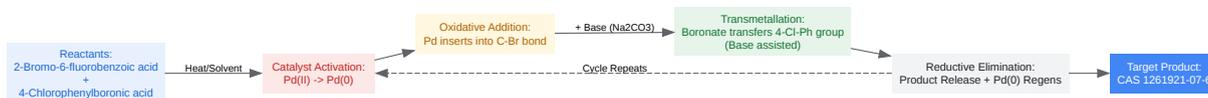
Synthetic Architecture: Suzuki-Miyaura Cross-Coupling[10][11]

The most robust route to CAS 1261921-07-6 is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This pathway is preferred over Grignard additions due to the tolerance of the carboxylic acid moiety (under basic conditions) and the chlorine substituent on the coupling partner.

Retrosynthetic Analysis & Mechanism

The synthesis disconnects at the biaryl bond. We utilize 2-bromo-6-fluorobenzoic acid as the electrophile and 4-chlorophenylboronic acid as the nucleophile.

Note on Catalyst Selection: The 6-fluoro substituent creates significant steric crowding around the C2-bromine site. Standard Pd(PPh₃)₄ may exhibit sluggish oxidative addition. Therefore, a catalyst with bidentate ligands (like Pd(dppf)Cl₂) or electron-rich phosphines (like SPhos) is recommended to drive the cycle.



[Click to download full resolution via product page](#)

Figure 1: Catalytic cycle for the synthesis of sterically hindered biaryl acids.

Validated Experimental Protocol

Reagents:

- 2-Bromo-6-fluorobenzoic acid (1.0 equiv)
- 4-Chlorophenylboronic acid (1.1 equiv)
- Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
- Sodium Carbonate (Na₂CO₃) (2.5 equiv)
- Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

- **Degassing (Critical):** In a reaction vial, combine the 1,4-dioxane and water. Sparge with nitrogen or argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
- **Charging:** Add the aryl bromide, boronic acid, and base to the reaction vessel. Add the catalyst last under a positive pressure of inert gas.
- **Reflux:** Heat the mixture to 90–100 °C. Monitor via HPLC or TLC. The reaction typically requires 4–12 hours due to the ortho-fluoro steric hindrance.
- **Work-up (The Self-Validating Step):**

- Cool to room temperature.[1][2]
- Filtration: Filter through Celite to remove Palladium black.
- Phase Separation: Dilute with water. Wash with Ethyl Acetate (EtOAc) while the aqueous phase is basic.
- Validation: The product is currently a carboxylate salt (water-soluble). The organic wash removes non-acidic impurities (e.g., de-halogenated biphenyls).
- Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a white solid.
- Isolation: Extract the acidified aqueous layer with EtOAc (3x). Dry combined organics over MgSO₄, filter, and concentrate.

Analytical Characterization

To validate the identity of CAS 1261921-07-6, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 13.0 (br s, 1H): Carboxylic acid proton (-COOH).
 - δ 7.60–7.40 (m, 3H): Protons on the benzoic acid ring. Look for splitting patterns characteristic of a 1,2,3-trisubstituted benzene (dd or t).
 - δ 7.45 (d, 2H) & 7.30 (d, 2H): The para-chlorophenyl ring system (AA'BB' system).
- ¹⁹F NMR:
 - δ -110 to -115 ppm: Single signal corresponding to the ortho-fluorine. Note: This shift is diagnostic; if the fluorine is lost (de-fluorination), this signal disappears.

HPLC Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 min.
- Detection: UV at 254 nm.
- Retention Time: Expect the product to elute later than the starting benzoic acid due to the lipophilic chlorophenyl addition.

Safety & Handling Guidelines

| Hazard Class | GHS Code | Precaution |
|------------------|----------|---|
| Skin Irritant | H315 | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritant | H319 | Use safety goggles. Acidic nature can cause severe irritation. |
| Aquatic Toxicity | H411 | Do not dispose of down the drain; collect as halogenated organic waste. |

Storage: Store in a cool, dry place (2–8 °C preferred). Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in future reactions.

References

- CAS Registry. (2025). **2-(4-Chlorophenyl)-6-fluorobenzoic acid** (CAS 1261921-07-6).^{[3][4]} ChemicalBook.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis).

- Gong, J. F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[5] University of Granada. (Specific application to fluorinated biaryls).
- Matrix Fine Chemicals. (2024). 2-Chloro-6-fluorobenzoic acid (Precursor Data).[6] (Data on the starting scaffold).[7][8][9][1][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 3. 2-(4-Chlorophenyl)-6-fluorobenzoic acid | 1261921-07-6 [amp.chemicalbook.com]
- 4. 2-(4-CHLOROPHENYL)-6-FLUOROBENZOIC ACID;1261921-07-6 [abichem.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. 2-CHLORO-6-FLUOROBENZOIC ACID | CAS 434-75-3 [matrix-fine-chemicals.com]
- 7. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Monograph: 2-(4-Chlorophenyl)-6-fluorobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b595174#2-4-chlorophenyl-6-fluorobenzoic-acid-cas-number\]](https://www.benchchem.com/product/b595174#2-4-chlorophenyl-6-fluorobenzoic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com